Iodoform-d (CAS: 2787-27-1) is the fully deuterated isotopologue of iodoform, serving as a specialized reagent and analytical standard in advanced chemical physics and mechanistic organic synthesis. As a heavy-atom, deuterated haloform, CDI3 is primarily procured for its distinct vibrational properties, its utility in determining kinetic isotope effects (KIE) during carbene generation, and its role as a precursor for deuterated iodomethyl groups [1]. Unlike common deuterated solvents (e.g., CDCl3) which are used for bulk solvation, CDI3 is selected for precise structural and mechanistic interrogations where the massive iodine atoms heavily influence both the C-D bond polarizability and the local state structure of the molecule[2].
Substituting Iodoform-d with unlabeled iodoform (CHI3) or lighter deuterated haloforms like chloroform-d (CDCl3) fundamentally compromises mechanistic and spectroscopic data. In ultrafast infrared spectroscopy, the C-H stretch of CHI3 lacks the specific energy matching to low-order acceptor states found in the C-D stretch of CDI3, preventing accurate modeling of intramolecular vibrational redistribution (IVR)[1]. Furthermore, in synthetic mechanistic studies, replacing CDI3 with CHI3 eliminates the primary kinetic isotope effect required to prove rate-determining deprotonation steps in triiodomethyl carbanion formation [2]. Finally, substituting CDI3 with CDCl3 drastically alters the steric bulk, polarizability, and charge-transfer complexation behavior in solution, rendering solvent-solute interaction models invalid [1].
In ultrafast transient grating spectroscopy, the vibrational relaxation of the C-D stretch in CDI3 is significantly faster than the C-H stretch in CHI3. Deuteration shifts the fundamental stretching frequency such that it sits closer in energy to low-order coupled acceptor states (e.g., combinations of C-D bending and C-I stretching). This reduced energy mismatch increases the rate of intramolecular vibrational redistribution (IVR) by a factor of approximately 2 compared to the unlabeled isotopologue [1]. Furthermore, CDI3 exhibits strong solvent-dependent relaxation, forming charge-transfer complexes in solvents like acetone that enhance the transition strength by an order of magnitude relative to CDCl3[1].
| Evidence Dimension | Intramolecular Vibrational Redistribution (IVR) rate |
| Target Compound Data | CDI3 exhibits an IVR rate enhanced by ~2x due to a reduced energy mismatch (~50 cm-1) with acceptor states. |
| Comparator Or Baseline | CHI3 (unlabeled iodoform) with a larger energy mismatch (>100 cm-1) and slower IVR rate. |
| Quantified Difference | ~2-fold increase in vibrational relaxation rate upon deuteration. |
| Conditions | Transient grating IR spectroscopy in acetone and benzene solutions. |
Procuring CDI3 is critical for physical chemists requiring a precisely tuned energy gap to study solvent-mediated vibrational relaxation and charge-transfer dynamics.
The base-catalyzed hydrolysis and subsequent degradation of haloforms rely on the initial deprotonation to form a trihalomethyl carbanion. When CDI3 is subjected to hydroxide-catalyzed transformation, it exhibits a pronounced primary kinetic isotope effect (KIE) compared to CHI3 [1]. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required for its cleavage is higher. The measurable k_H/k_D ratio confirms that the cleavage of the carbon-hydrogen(deuterium) bond is the rate-determining step prior to the rapid loss of an iodide ion to form diiodocarbene (:CI2) [1].
| Evidence Dimension | Rate of base-catalyzed deprotonation (k_H / k_D) |
| Target Compound Data | CDI3 demonstrates slower deprotonation kinetics governed by C-D bond cleavage. |
| Comparator Or Baseline | CHI3 (baseline deprotonation rate, k_H). |
| Quantified Difference | k_H/k_D > 1 (primary kinetic isotope effect). |
| Conditions | Hydroxide-ion catalyzed degradation in aqueous/organic mixtures. |
CDI3 is the necessary procurement choice for synthetic chemists needing to isolate and prove the rate-determining step in diiodocarbene-mediated cyclopropanations or haloform degradation pathways.
The substitution of hydrogen with deuterium in iodoform induces a distinct isotopic perturbation on the 13C NMR chemical shift. While the massive iodine atoms in iodoform already cause a profound high-field shift of the carbon resonance (the 'heavy atom effect'), the introduction of the C-D bond in CDI3 further modulates this shift due to differences in bond length and vibrational dynamics between C-H and C-D bonds [1]. This perturbation is measurable and serves as a benchmark for theoretical calculations of NMR shielding tensors in poly-halogenated, heavy-atom systems[1].
| Evidence Dimension | 13C NMR chemical shift perturbation |
| Target Compound Data | CDI3 exhibits a specific deuterium-induced isotope shift on the 13C resonance. |
| Comparator Or Baseline | CHI3 (standard 13C resonance position). |
| Quantified Difference | Measurable isotopic shift (Δδ) superimposed on the heavy-atom effect. |
| Conditions | 13C NMR spectroscopy in standardized solvent environments. |
Procuring CDI3 allows analytical chemists to validate quantum mechanical models of NMR shielding in environments dominated by extreme spin-orbit coupling and heavy-atom effects.
CDI3 is the ideal solute for transient grating IR spectroscopy to study solvent-solute charge-transfer complexes. Its accelerated IVR rate compared to CHI3 allows researchers to precisely map energy flow and state-specific relaxation in polar versus non-polar solvents [1].
In synthetic organic chemistry, CDI3 is utilized as a precursor to study the transition states of diiodocarbene (:CI2) generation and subsequent cyclopropanation reactions. The primary kinetic isotope effect isolates the deprotonation kinetics, proving the reaction mechanism[2].
CDI3 serves as a critical reference material in advanced NMR studies. It is used to decouple and measure isotopic perturbation effects against the massive spin-orbit coupling effects induced by the three iodine atoms, validating computational NMR models [3].
Irritant